2-chloro-N-(4-fluoro-3-methylbenzyl)acetamide

Übersicht

Beschreibung

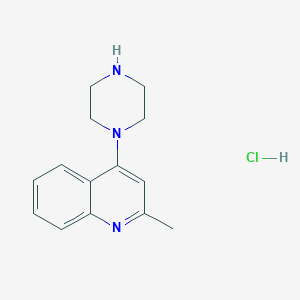

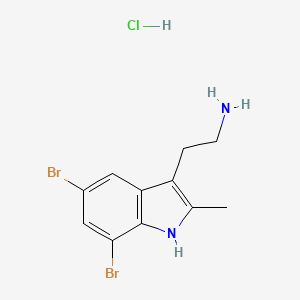

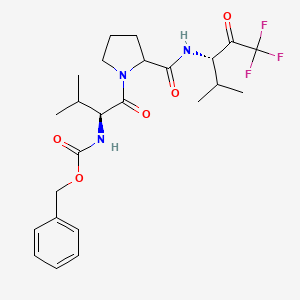

2-chloro-N-(4-fluoro-3-methylbenzyl)acetamide is a chemical compound with the molecular formula C10H11ClFNO and a molecular weight of 215.65 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 oxygen atom . The exact arrangement of these atoms and the chemical bonds that hold them together define the structure of the molecule .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, benzylic compounds are known to undergo various reactions. These include free radical bromination, nucleophilic substitution, and oxidation . The exact reactions that this compound can undergo would depend on the specific conditions and reagents used.Wissenschaftliche Forschungsanwendungen

Advanced Oxidation Processes for Water Treatment

Research on acetaminophen degradation by advanced oxidation processes (AOPs) has highlighted the effectiveness of these methods in removing recalcitrant compounds from water. This study provides insights into the degradation pathways, by-products, and biotoxicity of acetaminophen, which could be relevant to the environmental impact and treatment possibilities for related compounds like 2-chloro-N-(4-fluoro-3-methylbenzyl)acetamide (Qutob et al., 2022).

Biological Effects of Acetamide Derivatives

A review on the toxicology of acetamide and its derivatives has explored their commercial importance and the biological consequences of exposure. This could offer a basis for understanding the toxicological profile and potential applications of similar compounds (Kennedy, 2001).

Synthetic Approaches in Organic Chemistry

The practical synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, illustrates the application of chemical synthesis techniques that might be applicable to the production or modification of this compound (Qiu et al., 2009).

Environmental Impact and Treatment of Pharmaceutical Compounds

Studies on the occurrence, fate, and behavior of parabens in aquatic environments review the challenges of pharmaceutical and personal care products (PPCPs) in water sources. This research can provide context for understanding the environmental considerations for related acetamide derivatives (Haman et al., 2015).

Removal Strategies for Water Pollutants

Research focusing on the adsorptive elimination of acetaminophen from water reviews recent progress on adsorption technologies. This could inform strategies for removing or degrading similar chemical compounds from environmental matrices (Igwegbe et al., 2021).

Wirkmechanismus

Mode of Action

It is known that benzylic halides, such as this compound, typically react via an sn1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

More research is needed to fully understand the biochemical pathways this compound affects .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .

Result of Action

More research is needed to fully understand the effects of this compound .

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially affect its action .

Eigenschaften

IUPAC Name |

2-chloro-N-[(4-fluoro-3-methylphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFNO/c1-7-4-8(2-3-9(7)12)6-13-10(14)5-11/h2-4H,5-6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXUYFXHQYKKYKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CNC(=O)CCl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethanamine dihydrochloride](/img/structure/B3363725.png)

![1-[4-(Cyclopentanesulfonyl)phenyl]ethan-1-one](/img/structure/B3363728.png)

![5-Bromo-2-[(2-carboxyethyl)amino]benzoic acid](/img/structure/B3363743.png)

![2-chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}acetamide](/img/structure/B3363758.png)

![1-[4-Cyano-2-(furan-2-yl)-1,3-oxazol-5-yl]piperidine-4-carboxylic acid](/img/structure/B3363788.png)

![5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile](/img/structure/B3363792.png)